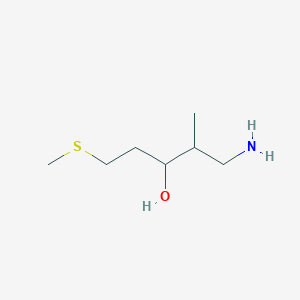
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL is a chemical compound with the molecular formula C7H17NOS and a molecular weight of 163.28 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a pentane backbone. It is a clear, pale liquid and is primarily used for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methylpentan-3-OL: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-Amino-3-methyl-5-(methylsulfanyl)pentan-1-OL: Differently positioned functional groups, leading to variations in biological activity and applications.
Uniqueness: 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications .
Eigenschaften
Molekularformel |
C7H17NOS |
|---|---|
Molekulargewicht |
163.28 g/mol |
IUPAC-Name |
1-amino-2-methyl-5-methylsulfanylpentan-3-ol |
InChI |
InChI=1S/C7H17NOS/c1-6(5-8)7(9)3-4-10-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
SPXUBLJKRJJHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(CCSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


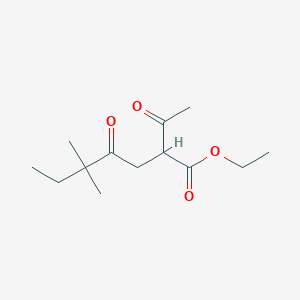
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)


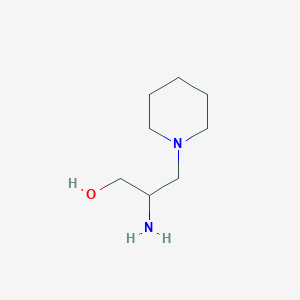

![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)
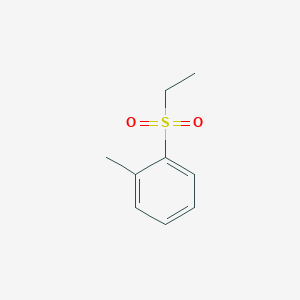



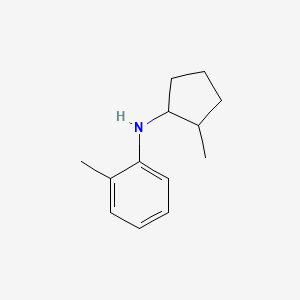
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
